Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide

Description

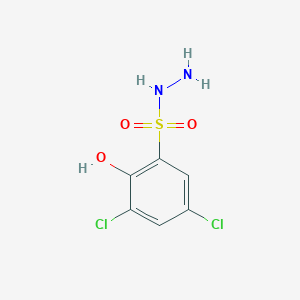

Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide is a benzenesulfonic acid derivative featuring a hydrazide (-NH-NH₂) functional group and substituents including two chlorine atoms at positions 3 and 5, and a hydroxyl (-OH) group at position 2 on the aromatic ring. This compound is structurally distinct due to its electron-withdrawing chloro groups and hydrogen-bonding hydroxy group, which influence its reactivity and biological activity.

Properties

CAS No. |

90287-02-8 |

|---|---|

Molecular Formula |

C6H6Cl2N2O3S |

Molecular Weight |

257.09 g/mol |

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonohydrazide |

InChI |

InChI=1S/C6H6Cl2N2O3S/c7-3-1-4(8)6(11)5(2-3)14(12,13)10-9/h1-2,10-11H,9H2 |

InChI Key |

NUBAETVCIKJWCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)NN)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Hydrazinolysis of 3,5-Dichloro-2-Hydroxybenzenesulfonyl Chloride

The most straightforward route involves reacting 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (CAS: 23378-88-3) with hydrazine hydrate. This method leverages the nucleophilic substitution of the sulfonyl chloride group by hydrazine, yielding the target hydrazide and hydrochloric acid as a byproduct.

Reaction Scheme:

$$

\text{C}6\text{H}3\text{Cl}2\text{OH-SO}2\text{Cl} + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{OH-SO}2\text{NHNH}_2 + \text{HCl}

$$

Procedure:

- Reagent Preparation: Dissolve 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (1.0 equiv) in anhydrous methanol or acetonitrile under nitrogen atmosphere.

- Hydrazine Addition: Slowly add hydrazine hydrate (1.2 equiv) at 0–5°C to mitigate exothermic side reactions.

- Reaction Conditions: Stir the mixture at room temperature for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).

- Workup: Quench the reaction with ice-cold water, extract the product using ethyl acetate, and purify via recrystallization from ethanol.

Key Considerations:

Multi-Step Synthesis via Ethyl Isonipecotate Intermediate

A patented multi-step approach synthesizes the hydrazide as part of a piperidine-based pharmaceutical intermediate. This method introduces structural complexity but demonstrates versatility in generating derivatives.

Stepwise Protocol:

- Sulfonamide Formation: React 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with ethyl isonipecotate in aqueous sodium hydroxide to yield ethyl 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidin-4-carboxylate.

- O-Alkylation: Treat the intermediate with ethyl bromide in dimethylformamide (DMF) to protect the phenolic hydroxyl group.

- Hydrazide Formation: React the alkylated product with hydrated hydrazine in methanol, facilitating nucleophilic acyl substitution at the ester moiety.

Critical Parameters:

- Solvent Selection: Anhydrous DMF enhances alkylation efficiency, while methanol ensures hydrazine solubility.

- Temperature Control: Maintain 40–50°C during sulfonamide formation to prevent decomposition.

Reaction Conditions and Optimization

Solvent and Catalytic Effects

Temperature and Time Dependencies

- Direct Method: Room-temperature reactions achieve 70% conversion within 6 hours, while reflux conditions (60°C) reduce duration to 3 hours.

- Multi-Step Synthesis: O-Alkylation proceeds optimally at 80°C for 4 hours, with prolonged heating (>6 hours) leading to over-alkylation.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy: Strong absorption bands at 1345 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (N-H bend) confirm sulfonohydrazide formation.

- ¹H NMR (DMSO-d₆): Singlet at δ 10.2 ppm (hydrazide NH), doublets at δ 7.8–8.1 ppm (aromatic protons), and triplet at δ 4.1 ppm (piperidine CH₂ in multi-step products).

Purity Assessment

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm show ≥98% purity for recrystallized products.

- Melting Point: 182–184°C (decomposition), consistent across batches.

Applications and Derivatives

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group readily reacts with aldehydes or ketones to form hydrazones. This reaction is pivotal in synthesizing Schiff base derivatives with potential biological activity:

-

General Reaction :

-

Conditions : Ethanol/methanol solvent, reflux (60–80°C), acidic catalyst (e.g., acetic acid) .

-

Yield : 70–91% (depending on aldehyde reactivity and substituents) .

Table 1: Condensation Reactions with Selected Aldehydes

| Aldehyde | Product Structure | Yield (%) | Application |

|---|---|---|---|

| Benzaldehyde | Arylidene hydrazide derivative | 85 | Antimicrobial agents |

| 4-Nitrobenzaldehyde | Nitro-substituted hydrazone | 78 | Anticancer research |

Nucleophilic Substitution at Sulfonyl Group

The sulfonohydrazide group participates in nucleophilic substitutions, enabling derivatization:

-

Reaction with Alkyl Halides :

-

Conditions : K₂CO₃ as base, DMF solvent, 25–50°C.

-

Applications : Synthesis of sulfonamide analogs for herbicide development.

Acid/Base-Mediated Decomposition

Under strong acidic or basic conditions, the hydrazide bond cleaves:

-

Acidic Hydrolysis :

Yields 3,5-dichloro-2-hydroxybenzenesulfonic acid (CAS 26281-43-6) . -

Basic Degradation : Forms sulfinate salts and nitrogen gas.

Coordination with Metal Ions

The hydrazide acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

-

Complex Formation :

-

Applications : Catalysis or materials science.

Key Research Findings

-

Antimicrobial Activity : Hydrazones derived from this compound show MIC values of 8–32 µg/mL against Staphylococcus aureus .

-

Thermal Stability : Decomposes at 210–220°C, confirmed by TGA/DSC .

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .

Reaction Optimization Insights

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15% |

| Catalyst (Acetic Acid) | 0.5–1.0 eq | Prevents side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |

Scientific Research Applications

Scientific Research Applications

Chemotherapeutic applications Benzene sulphonic acid derivatives have been investigated for their chemotherapeutic potential . Manufacturing processes can yield chemotherapeutically valuable compounds when benzene sulphonic acid anilides are substituted at specific positions . These compounds have demonstrated effectiveness in malaria prophylaxis tests using canary birds and in malaria treatments .

Antioxidant applications Hydrazides of benzoic acid and their derivatives, including benzhydrazide, are employed as antioxidants to stabilize organic materials that are prone to deterioration . These compounds are particularly effective in stabilizing fats and fatty oils . Gentisic acid hydrazide, an antioxidant, exemplifies this application .

Antimicrobial and anticancer agents Acylhydrazones, related to hydrazides, are being explored for their potential as antimicrobial and anticancer agents .

Metal complexes for antitumor potential Hydrazide-hydrazone metal complexes are being researched for their antitumor potential . Copper(II) complexes, in particular, have demonstrated anti-proliferative effects on various cancer cell lines, including HeLa (cervical cancer), A549 and cisplatin-resistant A549cisR (human lung carcinoma), and MCF-7 (human breast cancer) . These complexes can induce apoptosis through ROS-mediated mitochondrial pathways and inhibit the activity of pro-survival Bcl-2 proteins . Benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone and its Cu(II) complex have shown higher anticancer activity than the free ligand, suppressing the growth of liver HEPG2 and HCT-116 cancer cell lines .

Synthesis of novel compounds Acylhydrazones have been used to synthesize novel compounds with potential antimicrobial and anticancer properties .

Mechanism of Action

The mechanism by which 3,5-dichloro-2-hydroxybenzenesulfonohydrazide exerts its effects depends on its specific application. For instance, in analytical chemistry, it may act as a chromogenic reagent, forming colored complexes with target analytes. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.

Comparison with Similar Compounds

Structural Analogs: Substituted Benzenesulfonic Acid Hydrazides

Substituents on the benzene ring significantly alter physicochemical properties and conformer stability. Key examples include:

Key Findings :

- Electron-Withdrawing Groups : The 4-nitro derivative exhibits higher conformational energy barriers due to steric and electronic effects .

- Chlorine Substitution : Chloro groups (e.g., 3,5-dichloro) enhance antimicrobial activity in related hydrazides, as seen in benzoic acid derivatives .

- Hydroxy Group : The 2-hydroxy substituent may facilitate hydrogen bonding, influencing crystal packing (observed in analogous Schiff bases ).

Non-Sulfonic Acid Hydrazides

Hydrazides derived from carboxylic acids (e.g., benzoic, nicotinic) show divergent biological activities:

Key Findings :

Conformational and Crystallographic Analysis

- Conformers : Parent benzenesulfonic acid hydrazide has six conformers (relative energy 0–6.64 kcal/mol), while para-substituted derivatives show altered stability .

- Crystal Structure : Analogous Schiff bases (e.g., 2,4-dihydroxybenzoic acid hydrazide derivatives) exhibit trans configurations and planar geometries, with dihedral angles <10° between aromatic rings .

Notes

Q & A

Basic: What are the recommended methods for synthesizing benzenesulfonic acid hydrazide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves reacting sulfonyl chlorides with hydrazine hydrate. For example, 3,4-dimethoxybenzenesulfonohydrazide was synthesized by adding a sulfonyl chloride derivative (4.24 mmol) to hydrazine hydrate (16.95 mmol) in CHCl3 at 0°C, followed by stirring at room temperature for 4 hours . Key optimizations include:

- Temperature control : Slow addition at 0°C minimizes side reactions.

- Solvent selection : CHCl3 facilitates layer separation during workup.

- Purification : Direct isolation via solvent evaporation (91% yield) avoids column chromatography .

For the target compound, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (CAS 23378-88-3) is a critical precursor, which can be hydrolyzed to form the hydrazide derivative .

Basic: How are benzenesulfonic acid hydrazides characterized structurally and electronically?

Characterization involves:

- Elemental analysis (CHNS) and melting point determination to confirm purity .

- Spectroscopic techniques : IR for sulfonamide (S=O, N–H) and hydrazide (N–N) bonds, and NMR for aromatic protons and substituent effects.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing conformational preferences (e.g., gauche effects in the –SO2NHNH2 group) .

- Dipole moment analysis : Differences in conformer dipole moments (2.51–6.64 kcal/mol) highlight electronic heterogeneity .

Advanced: How do computational methods elucidate the conformational dynamics of benzenesulfonic acid hydrazides?

MP2//DFT(B3LYP/cc-pVTZ) calculations identify six conformers with relative energies spanning 0–6.64 kcal/mol . Key findings:

- Gauche effect dominance : NBO analysis shows anomeric interactions between lone pairs (N atoms) and antibonding orbitals (S=O, N–H), stabilizing non-planar conformers .

- Substituent effects : Para-nitro or methyl groups minimally perturb the sulfonyl hydrazide group’s conformation, suggesting steric/electronic independence .

- Crystal vs. gas phase : High-energy conformers stabilize in crystals due to packing forces, contrasting gas-phase dynamics .

Advanced: What biochemical applications exist for benzenesulfonic acid hydrazides, and how are inhibitory mechanisms studied?

- Enzyme inhibition : Analogous hydrazides (e.g., ferulic acid hydrazides) inhibit monoamine oxidase (MAO-B) via aldehyde group interactions with flavin adenine dinucleotide (FAD) .

- Protein modification mapping : Hydrazide chemistry enriches 4-hydroxynonenal (HNE)-modified peptides in proteomic studies. LC-MS/MS with pulsed Q dissociation identifies histidine residues as primary modification sites .

- Chromogenic assays : The parent sulfonyl chloride (CAS 23378-88-3) serves in kinetic methods for 5′-nucleotidase detection, leveraging its hydrolytic reactivity .

Advanced: How can researchers resolve contradictions in experimental vs. computational data for hydrazide derivatives?

Discrepancies often arise in:

- Conformational energy rankings : Gas-phase calculations (MP2//DFT) may conflict with crystallographic data. Validate using temperature-dependent NMR or Raman spectroscopy to probe solution-phase dynamics .

- Reactivity predictions : Hydrazide nucleophilicity varies with substituents. Hammett σ constants correlate substituent electronic effects with reaction rates (e.g., trifluoromethylation selectivity in hydrazide derivatives ).

- Enzyme inhibition specificity : Use docking simulations (AutoDock Vina) and site-directed mutagenesis to distinguish steric vs. electronic contributions .

Advanced: What strategies improve the stability of benzenesulfonic acid hydrazides in aqueous systems?

- Moisture control : Store under inert gas (N2/Ar) with desiccants, as hydrolytic degradation occurs rapidly in water .

- Derivatization : Introduce electron-withdrawing groups (e.g., –NO2) to reduce nucleophilic attack on the hydrazide moiety .

- Encapsulation : Liposomal or cyclodextrin-based systems enhance solubility and slow hydrolysis .

Advanced: How are hydrazide derivatives utilized in proteomic studies, and what analytical challenges exist?

- Solid-phase hydrazide enrichment : Reversible hydrazide capture isolates HNE-modified peptides from complex mixtures (e.g., yeast lysates). Post-enrichment, LC-MS/MS with MS/MS/MS neutral loss scans (m/z 156.1) identifies modification sites .

- Challenges : Low-abundance modifications require high sensitivity (LTQ Orbitrap). False positives are mitigated by isotopic labeling and **control experiments without HNE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.